An In-depth Technical Guide to Vitisin A: Chemical Structures, Properties, and Biological Activities
An In-depth Technical Guide to Vitisin A: Chemical Structures, Properties, and Biological Activities
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structures, physicochemical properties, and biological activities of two distinct classes of natural compounds referred to as Vitisin A: a pyranoanthocyanin found in red wine and a resveratrol tetramer found in grapevines. This document aims to serve as a detailed resource, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways to facilitate further research and development.
Executive Summary
The term "Vitisin A" is used to describe two separate molecules with distinct chemical structures and biological functions. Vitisin A (pyranoanthocyanin) is a reddish pigment formed during wine aging, which has demonstrated potential in metabolic regulation, specifically in reducing triglyceride levels. Vitisin A (stilbenoid), a resveratrol tetramer, is a phytoalexin found in grapevines, exhibiting a broad spectrum of bioactivities, including antioxidant, anti-inflammatory, and neuroprotective effects. This guide will address each compound separately to provide clarity and detailed technical information.
Part 1: Vitisin A (Pyranoanthocyanin)
Vitisin A of the pyranoanthocyanin class is a key contributor to the color stability of aged red wines.[1] It is formed through a chemical reaction between anthocyanins (specifically malvidin-3-O-glucoside) and pyruvic acid, a metabolite produced by yeast during fermentation.[2][3][4][5]
Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of Vitisin A (pyranoanthocyanin) are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | 5′′-Formyl-3-(β-D-glucopyranosyloxy)-4′,7-dihydroxy-3′,5′-dimethoxy-6′′-oxo-1,6′′-dihydropyrano[4′′,3′′,2′′:4,5]flavylium | |
| CAS Number | 184362-09-2 | [6] |
| Chemical Formula | C₂₆H₂₅O₁₄⁺ | [6] |
| Molecular Weight | 561.47 g/mol | [6] |
| IUPAC Name | 3-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-11-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),3,5(13),6,9-pentaene-4-carbaldehyde | [7] |
| Appearance | Reddish pigment | [1] |
| Solubility | Soluble in aqueous and alcoholic solutions | |
| Melting Point | Not available |
Biological Activity and Mechanism of Action
Recent studies have highlighted the potential of Vitisin A (pyranoanthocyanin) in modulating lipid metabolism. Specifically, it has been shown to exert superior triglyceride-lowering effects compared to its precursor, cyanidin-3-O-glucoside.[8] The primary mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) signaling pathway and the subsequent phosphorylation and inhibition of acetyl-CoA carboxylase (ACC).[8] This leads to a reduction in hepatic de novo lipogenesis and an enhancement of fatty acid β-oxidation.[8]
1.2.1 Signaling Pathway: AMPK/ACC in Triglyceride Reduction
The signaling cascade initiated by Vitisin A (pyranoanthocyanin) leading to reduced triglyceride levels is depicted below.
Experimental Protocols
1.3.1 Synthesis of Vitisin A (Pyranoanthocyanin)
Vitisin A can be synthesized in vitro from an anthocyanin and pyruvic acid.[5]
Materials:
-
Malvidin-3-O-glucoside
-
Pyruvic acid
-
Acidified aqueous solution (e.g., pH 3.5)
Procedure:
-
Dissolve malvidin-3-O-glucoside in the acidified aqueous solution.
-
Add an excess of pyruvic acid to the solution.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for several weeks.
-
Monitor the formation of Vitisin A using HPLC-DAD.
-
Purify the resulting Vitisin A using preparative HPLC.
1.3.2 In Vitro Triglyceride Quantification in HepG2 Cells
This protocol outlines the measurement of intracellular triglyceride levels in human liver cancer cell line HepG2.[6][7][9][10][11]
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Vitisin A (pyranoanthocyanin)
-
Triglyceride quantification assay kit
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
Ultrasonicator
Procedure:
-
Culture HepG2 cells in DMEM supplemented with 10% FBS in cell culture flasks.
-
Seed cells in 60 mm dishes and allow them to adhere for 24 hours.
-
Treat the cells with varying concentrations of Vitisin A for a specified duration (e.g., 24-72 hours).
-
After incubation, wash the cells twice with PBS.
-
Harvest the cells by scraping and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in PBS and lyse the cells using an ultrasonic cell crusher.
-
Determine the intracellular triglyceride concentration using a commercial triglyceride quantification kit according to the manufacturer's instructions.
-
Normalize the triglyceride levels to the total protein concentration of the cell lysate, determined using a BCA assay.
1.3.3 In Vivo High-Fat Diet-Induced Hyperlipidemia in ApoE-/- Mice
This protocol describes the induction of hyperlipidemia in Apolipoprotein E-deficient (ApoE-/-) mice and the assessment of Vitisin A's therapeutic effects.[1][8][12][13][14]
Materials:
-
Male ApoE-/- mice (8 weeks old)
-
High-fat diet (e.g., 40% fat, 0.15% cholesterol)
-
Standard chow
-
Vitisin A (pyranoanthocyanin)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Acclimatize ApoE-/- mice for one week with free access to standard chow and water.
-
Divide the mice into control and treatment groups.
-
Feed all mice a high-fat diet for a specified period (e.g., 10-12 weeks) to induce hyperlipidemia.
-
Administer Vitisin A to the treatment group via oral gavage at a predetermined dose and frequency.
-
At the end of the study period, collect blood samples for lipid profile analysis.
-
Euthanize the mice and harvest liver tissue for further analysis, such as Western blotting for AMPK and ACC phosphorylation.
1.3.4 Western Blotting for p-AMPK and p-ACC
This protocol details the detection of phosphorylated AMPK and ACC in liver tissue lysates.[15][16]
Materials:
-
Liver tissue lysate
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF membrane
-
Primary antibodies (anti-p-AMPK, anti-AMPK, anti-p-ACC, anti-ACC)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
Procedure:
-
Separate proteins from the liver tissue lysate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-ACC, and ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Part 2: Vitisin A (Stilbenoid)
Vitisin A of the stilbenoid class is a resveratrol tetramer, a complex of two resveratrol dimers, (+)-epsilon-viniferin and ampelopsin B.[4] It is a phytoalexin found in various parts of grapevines (Vitis spp.), particularly in the roots and canes, and is produced in response to biotic and abiotic stress.[14][17][18][19][20][21][22][23][24][25]
Chemical Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of Vitisin A (stilbenoid) are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | (21S,26R,27S,4E,62S,63S)-27,62-Bis(4-hydroxyphenyl)-21,26,27,211b,62,63-hexahydro-2(1,6)-benzo[7][12]cyclohepta[1,2,3-cd][6]benzofurana-6(4,3)-[6]benzofurana-1,7(1),3(1,3)-tribenzenaheptaphan-4-ene-14,24,28,210,36,66,73,75-octol | [4] |
| CAS Number | 142449-89-6 | [26] |
| Chemical Formula | C₅₆H₄₂O₁₂ | [26][27] |
| Molecular Weight | 906.93 g/mol | [12][27] |
| Other Names | R2-Viniferin | [4] |
| Appearance | Solid | |
| Solubility | Soluble in methanol, acetone | [19] |
| Melting Point | Not available |
Biological Activities and Mechanisms of Action
Vitisin A (stilbenoid) has been reported to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.
2.2.1 Antioxidant Activity
Vitisin A (stilbenoid) demonstrates significant free radical scavenging activity.
| Assay | IC₅₀ (µM) | Reference(s) |
| DPPH radical scavenging | 59.1 ± 2.5 | [17][28] |
2.2.2 Anti-inflammatory Activity
Vitisin A (stilbenoid) has been shown to inhibit inflammatory responses in cellular models. The mechanism is thought to involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO).
2.2.3 Neuroprotective Activity
Vitisin A (stilbenoid) has demonstrated neuroprotective effects in various in vitro and in vivo models. It has been shown to improve cognitive function in a scopolamine-induced amnesia model, potentially through the upregulation of the BDNF-CREB signaling pathway.[29] It also exhibits protective effects against oxidative stress-induced neuronal cell death.[17]
| Assay | IC₅₀ (µM) | Reference(s) |
| Acetylcholinesterase (AChE) inhibition | 1.29 | [29] |
| Monoamine oxidase B (MAO-B) inhibition | 4.94 | [29] |
2.2.4 Signaling Pathways
The biological activities of Vitisin A (stilbenoid) are mediated through various signaling pathways.
Experimental Protocols
2.3.1 Extraction and Purification of Vitisin A (Stilbenoid) from Grape Canes
This protocol describes the extraction and purification of Vitisin A from grape canes.[2][18][19][20][21][22][23][24][25]
Materials:
-
Dried and powdered grape canes
-
Methanol or ethanol
-
High-Speed Counter-Current Chromatography (HSCCC) system
-
HPLC system for purity analysis
Procedure:
-
Extraction:
-
Macerate the powdered grape canes in methanol or an ethanol/water mixture (e.g., 80:20 v/v) at room temperature or with heating (e.g., 50°C).
-
Alternatively, use accelerated solvent extraction (ASE) with methanol for higher yields.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Purification:
-
Perform preparative HSCCC on the crude extract.
-
A suitable two-phase solvent system could be n-hexane-ethyl acetate-methanol-water (e.g., 2:5:2:5, v/v).
-
Collect the fractions containing Vitisin A.
-
Analyze the purity of the isolated Vitisin A by HPLC.
-
2.3.2 In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Cells
This protocol outlines the assessment of the anti-inflammatory activity of Vitisin A by measuring nitric oxide production in macrophage-like RAW 264.7 cells.[27][30][31][32][33]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
Vitisin A (stilbenoid)
-
Griess reagent
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of Vitisin A for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration in the supernatant, as an indicator of NO production, using the Griess reagent.
-
Determine the absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
2.3.3 In Vivo Neuroprotective Assessment: Y-Maze and Passive Avoidance Tests
These behavioral tests are used to evaluate the effect of Vitisin A on learning and memory in a scopolamine-induced amnesia mouse model.[26][34][35][36][37]
Y-Maze Test Protocol:
-
Acclimatize mice to the testing room for at least 1 hour.
-
Place a mouse at the center of the Y-maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries using a video tracking system.
-
An alternation is defined as consecutive entries into all three arms.
-
Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
Passive Avoidance Test Protocol:
-
The apparatus consists of a light and a dark chamber connected by a gate.
-
Training: Place the mouse in the light chamber. When it enters the dark chamber, deliver a mild foot shock.
-
Testing (24 hours later): Place the mouse back in the light chamber and measure the latency to enter the dark chamber.
-
Longer latencies indicate improved memory retention.
2.3.4 Experimental Workflow for Neuroprotection Studies
The following diagram illustrates a typical workflow for investigating the neuroprotective effects of Vitisin A (stilbenoid).
References
- 1. 2.2. Mouse experiment [bio-protocol.org]
- 2. Preparative isolation and purification of antioxidative stilbene oligomers from Vitis chunganeniss using high-speed counter-current chromatography in stepwise elution mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitisins | Waterhouse Lab [waterhouse.ucdavis.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. 2.4. Measurement Triglyceride (TG) Level of HepG2 Cells [bio-protocol.org]
- 8. The Effect of a High-Fat Diet on Brain Plasticity, Inflammation and Cognition in Female ApoE4-Knockin and ApoE-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.6. Measurement of Triglyceride and Free-Glycerol Levels [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Geraniin Alleviates High‐Fat Diet‐Induced Atherosclerosis in ApoE −/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AMPK Re-Activation Suppresses Hepatic Steatosis but its Downregulation Does Not Promote Fatty Liver Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Various extraction methods for obtaining stilbenes from grape cane of Vitis vinifera L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Various Extraction Methods for Obtaining Stilbenes from Grape Cane of Vitis vinifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. scienceopen.com [scienceopen.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. mmpc.org [mmpc.org]
- 27. mdpi.com [mdpi.com]
- 28. Neuroprotective Activity of Oligomeric Stilbenes from Alpha Grape Stems in In Vitro Models of Parkinson’s Disease | MDPI [mdpi.com]
- 29. mdpi.com [mdpi.com]
- 30. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 32. pubs.acs.org [pubs.acs.org]
- 33. mdpi.com [mdpi.com]
- 34. 2.6. Behavioral Tests [bio-protocol.org]
- 35. Y-Maze Protocol [protocols.io]
- 36. Y Maze Test - Creative Biolabs [creative-biolabs.com]
- 37. Protocol for three alternative paradigms to test spatial learning and memory in mice - PMC [pmc.ncbi.nlm.nih.gov]
